

Application Notes and Protocols: Measuring Muscle Function in Animal Models Treated with ATL1102

Author: BenchChem Technical Support Team. **Date:** April 2026

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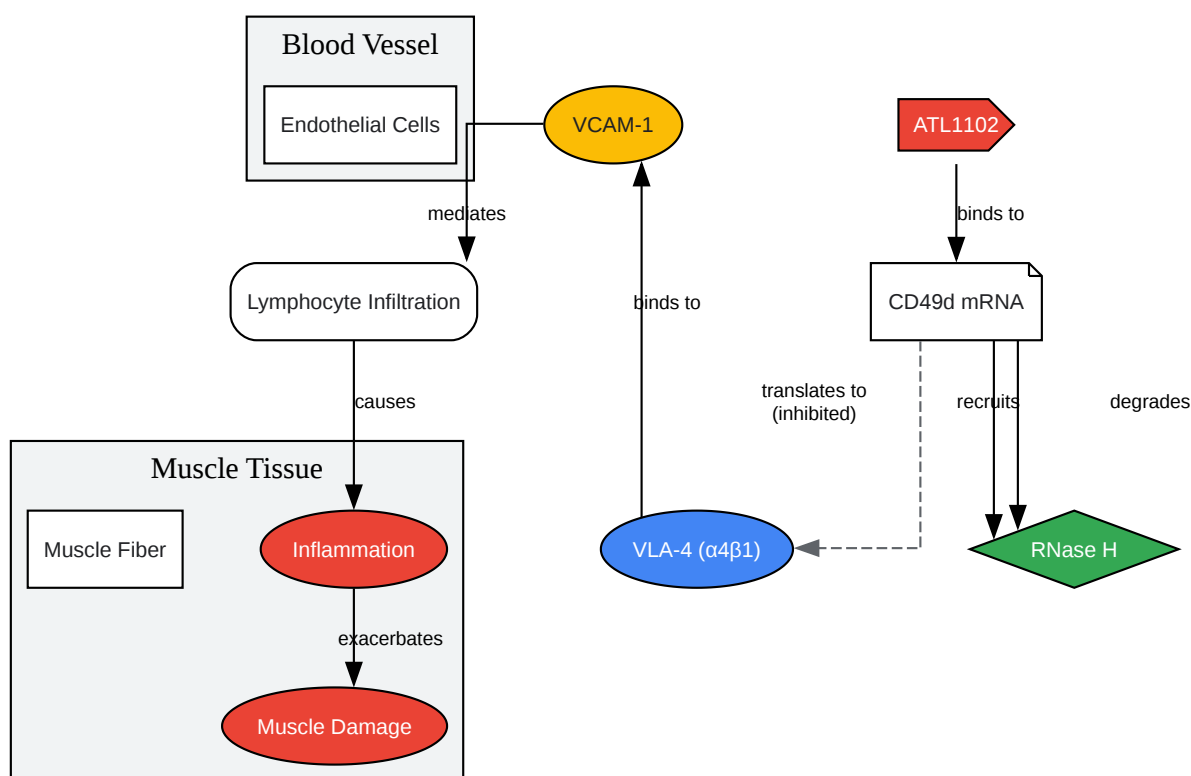
For Researchers, Scientists, and Drug Development Professionals

Introduction

ATL1102 is an antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the $\alpha4\beta1$ integrin receptor, also known as Very Late Antigen-4 (VLA-4).^{[1][2][3]} In the context of inflammatory muscle diseases such as Duchenne Muscular Dystrophy (DMD), the migration of inflammatory cells into muscle tissue is a key pathological feature that exacerbates muscle damage.^{[4][5][6][7]} VLA-4, expressed on the surface of lymphocytes, plays a crucial role in this process by mediating their adhesion to the vascular endothelium and subsequent infiltration into the muscle. By reducing the expression of CD49d, ATL1102 aims to decrease the number of inflammatory cells entering the muscle, thereby reducing inflammation-mediated damage and preserving muscle function.^{[1][2]} Preclinical studies in animal models, such as the mdx mouse model of DMD, are essential for evaluating the efficacy of ATL1102.^{[8][9][10]} This document provides detailed protocols for assessing muscle function in animal models treated with ATL1102, along with data presentation guidelines and visualizations of the underlying biological and experimental processes.

Mechanism of Action of ATL1102 in Muscle Inflammation

Duchenne Muscular Dystrophy is characterized by the absence of functional dystrophin protein, leading to muscle fiber instability, damage, and chronic inflammation.[11] This inflammatory response, driven by the infiltration of immune cells like T-lymphocytes, significantly contributes to the progression of the disease.[4][5] ATL1102, by inhibiting CD49d, disrupts the interaction between lymphocytes and the blood vessel walls, thereby reducing their entry into muscle tissue.[1][2] This modulation of the immune response is expected to lessen muscle fiber damage and improve overall muscle function.



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Caption: ATL1102 Mechanism of Action.

Preclinical Efficacy Data in mdx Mice

Preclinical studies using a mouse-specific antisense oligonucleotide targeting CD49d (ISIS 348574) in the mdx mouse model have demonstrated the potential of this therapeutic approach. These studies have shown a reduction in CD49d mRNA expression in skeletal muscle and improvements in muscle force.[9][10]

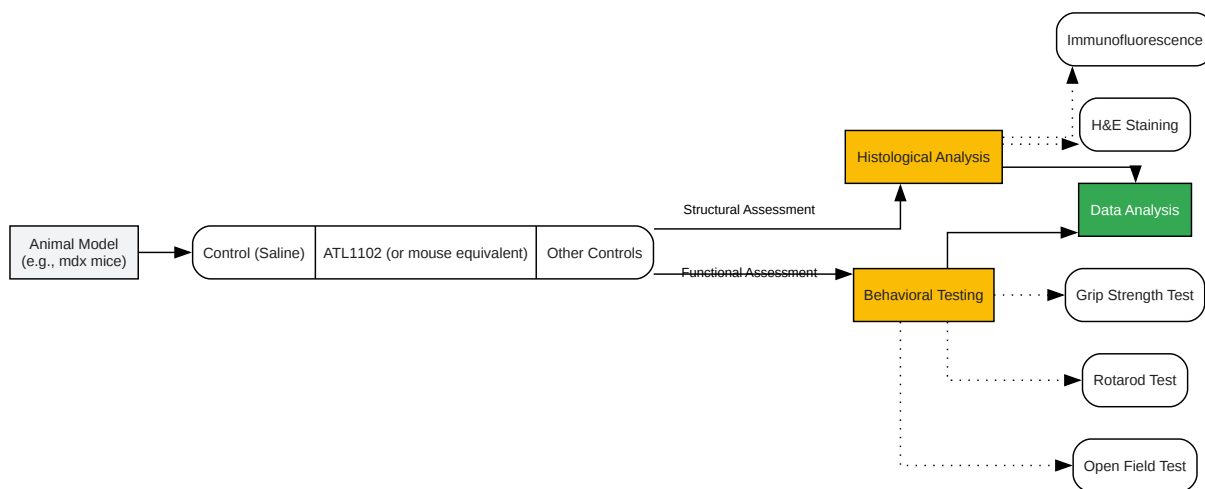
Table 1: Summary of Preclinical Efficacy Data for CD49d ASO in mdx Mice

Parameter	Treatment Group	Outcome	Reference
CD49d mRNA Expression	Low Dose (5mg/kg/week) ISIS 348574	~40% reduction in skeletal muscle	[10]
CD49d mRNA Expression	High Dose (20mg/kg/week) ISIS 348574	~40% reduction in skeletal muscle	[10]
Specific Maximum Force (EDL Muscle)	ASO + PMO	Relative increase compared to saline	[9]
Eccentric Muscle Force (EDL Muscle)	ASO + PMO	Relative increase compared to saline after 1 and 5 contractions	[9]

ASO: Antisense Oligonucleotide; PMO: Phosphorodiamidate Morpholino Oligomer; EDL: Extensor Digitorum Longus

Experimental Protocols for Measuring Muscle Function

A comprehensive assessment of muscle function in animal models treated with ATL1102 requires a battery of behavioral and histological tests. The following protocols are adapted from established methods and can be applied to mouse models of muscular dystrophy.



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Caption: Experimental Workflow.

Grip Strength Test

The grip strength test is a non-invasive method to assess forelimb and combined forelimb/hindlimb muscle strength.[12][13][14]

Materials:

- Grip Strength Meter with a grid or bar attachment
- Balance for weighing mice

Procedure:

- Acclimatize the mice to the testing room for at least 30 minutes before the experiment.[15]

- Turn on the grip strength meter and set it to peak force mode, with the unit of force in grams. [\[12\]](#)[\[16\]](#)
- Zero the sensor before each measurement. [\[12\]](#)[\[16\]](#)
- Forelimb Measurement:
 - Hold the mouse by the base of its tail and lower it towards the grid, allowing only its forepaws to grasp the bar. [\[12\]](#)[\[13\]](#)
 - Gently pull the mouse back horizontally until its grip is released. [\[12\]](#)[\[13\]](#)
 - Record the peak force displayed on the meter.
 - Repeat this procedure for a total of three trials. [\[12\]](#)[\[13\]](#)
- Forelimb and Hindlimb Measurement:
 - Lower the mouse over the grid, allowing both its forepaws and hindpaws to attach. [\[12\]](#)[\[13\]](#)
 - Pull the mouse back gently and steadily, keeping its torso parallel to the grid, until its grip is released. [\[12\]](#)[\[13\]](#)
 - Record the maximal grip strength value.
 - Repeat for a total of three trials. [\[12\]](#)[\[13\]](#)
- Record the body weight of each mouse. [\[12\]](#)
- Clean the grid with 50-70% ethanol between animals. [\[17\]](#)[\[18\]](#)

Data Analysis:

- Calculate the average peak force for the three trials for both forelimb and combined measurements.
- Normalize the grip strength to the body weight of the mouse (Force in grams / Body weight in grams).

Rotarod Test

The rotarod test is used to evaluate motor coordination and balance.[\[17\]](#)[\[19\]](#)

Materials:

- Rotarod apparatus for mice

Procedure:

- Acclimatize the mice to the testing room for at least 15-30 minutes.[\[15\]](#)[\[17\]](#)
- Set the rotarod to an accelerating mode, for example, from 4 to 40 rpm over 300 seconds.
[\[17\]](#)[\[19\]](#)
- Place the mouse on the rotating rod, facing away from the direction of rotation, so it has to walk forward to maintain balance.[\[20\]](#)
- Start the acceleration and the timer.
- Record the latency to fall (the time at which the mouse falls off the rod).[\[17\]](#) If the mouse clings to the rod and completes a full passive rotation, stop the timer for that mouse.[\[17\]](#)
- Perform three trials with a 15-minute inter-trial interval.[\[17\]](#)
- Clean the apparatus with 50-70% ethanol between animals.[\[17\]](#)[\[18\]](#)

Data Analysis:

- Record the latency to fall for each trial.
- The average latency across the trials can be used for comparison between groups.

Open Field Test

The open field test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Open field arena (e.g., 27 cm x 27 cm)
- Video tracking software (e.g., EthoVision XT)
- Red light illumination for the testing room

Procedure:

- Acclimatize the mice to the testing room under red light for at least 30 minutes.[\[21\]](#)[\[22\]](#)
- Place the mouse in the center of the open field arena.[\[22\]](#)
- Start the video tracking software and record the mouse's activity for a set duration (e.g., 10 minutes).[\[22\]](#)
- After the test, return the mouse to its home cage.
- Clean the arena thoroughly with a peroxide-based cleaner or 70% ethanol between animals to eliminate olfactory cues.[\[24\]](#)

Data Analysis:

- Total distance traveled: A measure of overall locomotor activity.[\[22\]](#)
- Time spent in the center vs. periphery: Thigmotaxis, or the tendency to remain near the walls, can be an indicator of anxiety.[\[22\]](#)
- Rearing frequency: Number of times the mouse stands on its hind legs.
- Number of fecal boli: Can be an indicator of emotionality.[\[22\]](#)

Histological Analysis of Muscle Tissue

Histological analysis provides a direct assessment of the muscle pathology, including inflammation, necrosis, fibrosis, and regeneration.[\[25\]](#)[\[26\]](#)

Materials:

- Dissection tools

- Optimal Cutting Temperature (O.C.T.) compound
- Isopentane cooled in liquid nitrogen
- Cryostat
- Microscope slides
- Hematoxylin and Eosin (H&E) staining reagents
- Antibodies for immunofluorescence (e.g., for different muscle fiber types)

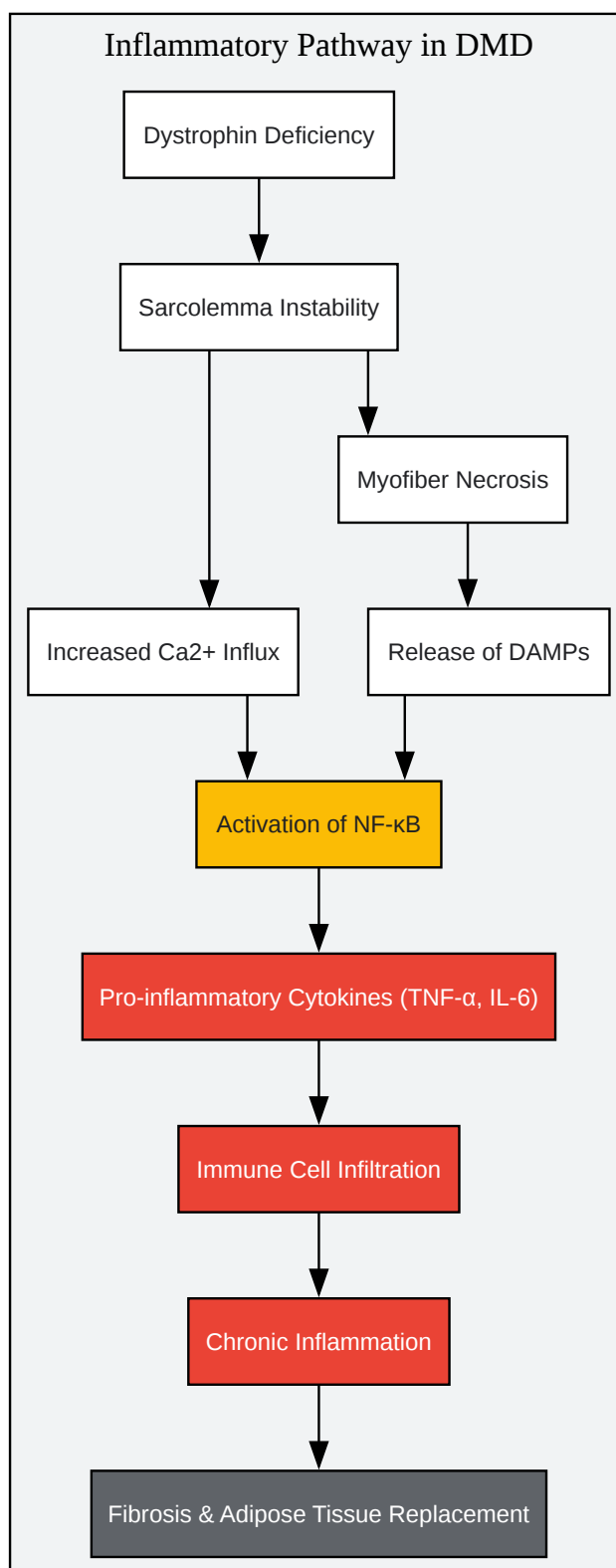
Procedure:

- Tissue Collection and Freezing:
 - Euthanize the mouse and carefully dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius, quadriceps).[25]
 - Embed the muscle samples in O.C.T. compound in a cryomold.[26]
 - Freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen.[25]
 - Store the frozen blocks at -80°C.
- Cryosectioning:
 - Cut transverse sections of the muscle (e.g., 8-10 μm thick) using a cryostat.[25]
 - Mount the sections onto microscope slides.
- H&E Staining:
 - Air-dry the sections and then rehydrate them.
 - Stain with Hematoxylin to label nuclei (blue) and Eosin to label the cytoplasm and extracellular matrix (pink/red).[26]
 - Dehydrate the sections and mount with a coverslip.

- Immunofluorescence Staining:
 - Fix and permeabilize the sections.
 - Block non-specific binding sites.
 - Incubate with primary antibodies against specific markers (e.g., myosin heavy chains for fiber typing).[26]
 - Incubate with fluorescently labeled secondary antibodies.
 - Mount with a coverslip using a mounting medium containing a nuclear counterstain (e.g., DAPI).

Data Analysis:

- H&E Stained Sections:
 - Quantify the number of centrally nucleated fibers (a marker of regeneration).[26]
 - Measure the cross-sectional area of muscle fibers.
 - Assess the extent of inflammatory cell infiltration, necrosis, and fibrosis.
- Immunofluorescence Stained Sections:
 - Determine the proportion of different muscle fiber types (e.g., Type I, IIA, IIX, IIB).[26]



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Caption: Key Inflammatory Events in DMD.

Conclusion

The evaluation of ATL1102 in animal models of muscular dystrophy requires a multi-faceted approach to accurately determine its therapeutic potential. The protocols outlined in this document provide a framework for assessing improvements in muscle strength, coordination, and overall motor function, complemented by histological analysis to examine the underlying muscle pathology. By employing these standardized methods, researchers can generate robust and comparable data to advance the development of ATL1102 as a potential treatment for Duchenne Muscular Dystrophy and other inflammatory muscle diseases.

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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Muscle Function in Animal Models Treated with ATL1102]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138660/docs#application-notes-and-protocols-measuring-muscle-function-in-animal-models-treated-with-atl1102>]

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